
Lonsurf
Übersicht
Beschreibung
It is a combination of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor .
Synthetic Routes and Reaction Conditions:
Trifluridine: Trifluridine is synthesized through a multi-step process starting from 2-deoxy-D-ribose. The key steps involve the formation of a nucleoside intermediate, followed by fluorination to introduce the trifluoromethyl group.
Tipiracil: Tipiracil is synthesized from thymine through a series of reactions including halogenation, amination, and subsequent purification steps.
Industrial Production Methods:
- The industrial production of Lonsurf involves the separate synthesis of trifluridine and tipiracil, followed by their combination in specific ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the final medication .
Types of Reactions:
Oxidation: Trifluridine can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Reduction: Tipiracil can be reduced under specific conditions, although this is less common in therapeutic settings.
Substitution: Both trifluridine and tipiracil can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols are often employed.
Major Products:
Wissenschaftliche Forschungsanwendungen
Lonsurf is a medication used in the treatment of metastatic colorectal cancer and gastric cancer in adults . It is often prescribed for patients who have previously undergone other treatments . The active components of this compound are trifluridine and tipiracil .
Scientific Research Applications
This compound has demonstrated the ability to prolong overall survival in patients with metastatic colorectal cancer and metastatic gastric cancer .
Colorectal Cancer:
- In a clinical trial with 800 participants, patients treated with this compound lived an average of 7.1 months, compared to 5.3 months for those who received a placebo along with supportive care .
- Another study of 492 patients showed that the group treated with this compound and bevacizumab had an average survival of 10.8 months, while those treated with this compound alone survived for 7.5 months on average .
- This compound has also been shown to extend progression-free survival (PFS) by 1.8 months in metastatic colorectal cancer . A real-world study at The Clatterbridge Cancer Centre (CCC) showed this compound extended PFS by 3.0 months, with an average treatment length of 2.4 months .
- A study using real-world data from 3,680 patients with metastatic colorectal cancer (mCRC) found that those who received this compound plus bevacizumab had a median overall survival of 9.4 months, compared to 6.4 months for those who received this compound alone .
Gastric Cancer:
- This compound is indicated as a monotherapy for treating adult patients with metastatic gastric cancer, including adenocarcinoma of the gastroesophageal junction, who have been previously treated with at least two prior systemic treatment regimens for advanced disease .
Clinical Trial Results:
- The SUNLIGHT clinical trial, involving 492 patients, studied the effectiveness and safety of this compound with bevacizumab versus this compound alone in patients with advanced colorectal cancer who had already received at least two prior treatments . The primary goal was overall survival, with secondary objectives including progression-free survival (PFS) and the time to deterioration .
- Patients who received this compound with bevacizumab had a median overall survival of 10.8 months, compared to 7.5 months for those receiving this compound alone, which is a 3.3-month improvement .
Data Tables
This compound has been evaluated in several clinical trials, with the following data observed:
Endpoint | This compound | Placebo |
---|---|---|
Overall Survival (OS) | 7.1 months | 5.3 months |
Progression-Free Survival (PFS) | 1.8 months | Not applicable |
Data from a clinical trial with 800 participants .
Arm | Median OS (Months) |
---|---|
This compound + Bevacizumab | 10.8 |
This compound Monotherapy | 7.5 |
Data from a clinical trial with 492 participants .
Treatment | DCR a | Complete response | Partial response | Stable disease |
---|---|---|---|---|
This compound (n=502) % (n) | 44% (221) | 0% (0) | 2% (8) | 42% (213) |
Placebo (n=258) % (n) | 16% (42) | <1% (1) | 0% (0) | 16% (41) |
Case Studies
-
The Clatterbridge Cancer Centre (CCC) Study:
- This audit assessed the quantity of this compound cycles received by participants and the duration it extended PFS. It also identified participants requiring dose reduction or experiencing toxicities needing supportive therapies .
- This compound extended PFS by 3.0 months, with an average treatment length of 2.4 months. 78 participants (41.5%) required a dose reduction due to toxicities .
-
Real-World Outcomes Study:
- A retrospective evaluation of patients receiving this compound at a UK Cancer Centre in 2016-2017 was performed, with a minimum of two-year follow-up. The median number of this compound cycles was 3. The median follow-up was 6.0 months, with all patients deceased at the time of analysis .
- The median progression-free survival (PFS) was 3.2 months, and overall survival (OS) was 5.8 months. A subset of patients received further systemic treatment after this compound discontinuation, with a good additional OS benefit .
Safety and Precautions
Wirkmechanismus
Lonsurf exerts its effects through a combination of mechanisms:
Trifluridine: Incorporates into the DNA of cancer cells, causing DNA dysfunction and ultimately leading to cell death.
Tipiracil: Inhibits thymidine phosphorylase, preventing the rapid degradation of trifluridine and increasing its bioavailability
Vergleich Mit ähnlichen Verbindungen
Lonsurf is often compared with other chemotherapy agents such as:
Oxaliplatin: Another chemotherapy drug used for colorectal cancer, but with a different mechanism of action involving DNA crosslinking.
Regorafenib: A multi-kinase inhibitor used for colorectal cancer, which targets various signaling pathways involved in cancer cell proliferation.
Nivolumab: An immune checkpoint inhibitor used for various cancers, including colorectal cancer, which works by enhancing the body’s immune response against cancer cells
This compound is unique in its dual mechanism of action, combining the effects of trifluridine and tipiracil to enhance its therapeutic efficacy. This combination allows it to be effective even in patients who have developed resistance to other chemotherapy agents.
Biologische Aktivität
Lonsurf, a combination of trifluridine and tipiracil, is an FDA-approved medication primarily used for treating metastatic colorectal cancer (mCRC) and gastric adenocarcinoma. Its biological activity is characterized by its mechanism of action as a thymidine analog, which interferes with DNA synthesis and induces cancer cell death. This article delves into the biological activity of this compound, supported by clinical trial data, case studies, and research findings.
This compound functions through two main components:
- Trifluridine : A nucleoside analog that incorporates into DNA, leading to DNA strand breaks during replication.
- Tipiracil : An inhibitor of thymidine phosphorylase that prevents the degradation of trifluridine, enhancing its bioavailability and therapeutic efficacy.
The combination allows for sustained levels of trifluridine in the bloodstream, maximizing its cytotoxic effects on cancer cells while minimizing systemic toxicity.
Key Clinical Trials
-
Recourse Trial :
- Objective : Evaluate the efficacy and safety of this compound in patients with previously treated mCRC.
- Design : Randomized, double-blind, placebo-controlled trial involving 800 patients.
- Results :
- Overall survival (OS) improved by 32% compared to placebo.
- Median OS was 7.1 months for placebo versus 9.3 months for this compound.
- Progression-free survival (PFS) also showed significant improvement.
-
SUNLIGHT Trial :
- Objective : Assess this compound combined with bevacizumab versus this compound monotherapy in mCRC patients.
- Design : Open-label trial with 492 patients.
- Results :
- Median OS was 10.8 months for the combination therapy versus 7.5 months for monotherapy.
- Both primary and secondary endpoints were met, confirming enhanced efficacy when combined with bevacizumab.
-
TAGS Trial :
- Objective : Investigate the use of this compound in non-resectable metastatic gastric adenocarcinoma.
- Design : Randomized trial with 507 patients.
- Results :
- Significant improvement in OS and PFS compared to placebo.
Summary of Clinical Findings
Trial | Patient Population | Median OS (months) | Median PFS (months) | Key Findings |
---|---|---|---|---|
Recourse | mCRC, previously treated | 9.3 vs 7.1 (Placebo) | Not specified | 32% reduction in death risk |
SUNLIGHT | mCRC with bevacizumab | 10.8 vs 7.5 | Not specified | Enhanced survival with combination therapy |
TAGS | Metastatic gastric adenocarcinoma | Not specified | Not specified | Significant OS improvement |
Adverse Effects
The most common adverse reactions associated with this compound include:
- Hematologic Toxicities : Neutropenia and anemia are frequently observed, necessitating monitoring during treatment.
- Gastrointestinal Toxicities : Nausea, vomiting, diarrhea, and decreased appetite are reported side effects that can impact patient quality of life.
Safety Profile
In clinical trials, dose reductions were often required due to adverse reactions such as febrile neutropenia and severe fatigue. The overall safety profile indicates that while this compound is effective, careful management of side effects is crucial for patient adherence to therapy.
Case Studies and Research Findings
Recent studies have explored the potential synergy between this compound and other agents:
Eigenschaften
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIXOHWIPDGJEI-OJSHLMAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2F3N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733030-01-8 | |
Record name | Thymidine, α,α,α-trifluoro-, mixt. with 5-chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733030-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tipiracil hydrochloride mixture with Trifluridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733030018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.